molecular formula C14H14ClNO4 B3592099 N-(4-chloro-2,5-dimethoxyphenyl)-5-methyl-2-furamide

N-(4-chloro-2,5-dimethoxyphenyl)-5-methyl-2-furamide

Cat. No.: B3592099
M. Wt: 295.72 g/mol
InChI Key: XBTVPGUTKHNPPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-2,5-dimethoxyphenyl)-5-methyl-2-furamide is a chemical compound with a complex structure that includes a chloro-substituted phenyl ring, methoxy groups, and a furan ring

Preparation Methods

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-5-methyl-2-furamide typically involves several steps. One common method starts with the preparation of 4-chloro-2,5-dimethoxyaniline, which is then subjected to further reactions to introduce the furan ring and the amide group. The reaction conditions often involve the use of catalysts, elevated temperatures, and specific solvents to achieve the desired product .

Chemical Reactions Analysis

N-(4-chloro-2,5-dimethoxyphenyl)-5-methyl-2-furamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the compound.

    Substitution: The chloro group in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-5-methyl-2-furamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-5-methyl-2-furamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways .

Comparison with Similar Compounds

N-(4-chloro-2,5-dimethoxyphenyl)-5-methyl-2-furamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-5-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO4/c1-8-4-5-11(20-8)14(17)16-10-7-12(18-2)9(15)6-13(10)19-3/h4-7H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTVPGUTKHNPPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2=CC(=C(C=C2OC)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chloro-2,5-dimethoxyphenyl)-5-methyl-2-furamide
Reactant of Route 2
Reactant of Route 2
N-(4-chloro-2,5-dimethoxyphenyl)-5-methyl-2-furamide
Reactant of Route 3
Reactant of Route 3
N-(4-chloro-2,5-dimethoxyphenyl)-5-methyl-2-furamide
Reactant of Route 4
Reactant of Route 4
N-(4-chloro-2,5-dimethoxyphenyl)-5-methyl-2-furamide
Reactant of Route 5
Reactant of Route 5
N-(4-chloro-2,5-dimethoxyphenyl)-5-methyl-2-furamide
Reactant of Route 6
Reactant of Route 6
N-(4-chloro-2,5-dimethoxyphenyl)-5-methyl-2-furamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.